molecular formula C4H6N4O2 B1346684 Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate CAS No. 3641-14-3

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1346684
CAS No.: 3641-14-3
M. Wt: 142.12 g/mol
InChI Key: OSZNPKRMPBUQLB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3) is a heterocyclic compound with the molecular formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol . It is structurally characterized by a 1,2,4-triazole core substituted with an amino group at position 5 and a methyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like human Factor XIIa , and as a precursor for coumarin-based antitumor agents . Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, yielding products with 40–70% efficiency .

Key reactivity studies highlight its reduced susceptibility to acetylation compared to 5-amino-1H-1,2,4-triazole. For instance, under boiling acetic anhydride, only mono- and di-acetylated derivatives form, unlike the parent triazole, which undergoes triacetylation . This behavior is attributed to steric hindrance from the methyl ester and intramolecular hydrogen bonding in the diacetylated product .

Properties

IUPAC Name

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate
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InChI

InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZNPKRMPBUQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189936
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
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Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3641-14-3
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
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Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
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Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
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Record name METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE
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Preparation Methods

Procedure:

  • Reactants :

  • Reaction Conditions :

    • The reaction mixture is stirred at 70°C for 48 hours.
  • Workup :

    • After completion, the mixture is concentrated under vacuum.
    • The residue is dissolved in water (100 mL), and the pH is adjusted to 8 using sodium bicarbonate.
    • The product is extracted with dichloromethane (3 × 50 mL).
    • The organic layer is dried over anhydrous magnesium sulfate and concentrated under vacuum.
  • Yield :

    • A white solid product is obtained with a yield of approximately 65%.

Characterization:

Acetylation of this compound

The compound can be further modified through acetylation reactions to produce derivatives.

Procedure:

  • Reactants :

    • This compound
    • Acetic anhydride ($$ \text{Ac}_2\text{O} $$)
  • Reaction Conditions :

    • At room temperature (20°C), the compound reacts regioselectively with acetic anhydride to form methyl 1-acetyl-5-amino-1H-triazole-3-carboxylate.
    • For diacetylation to occur, neat boiling acetic anhydride is required.
  • Products :

    • Monoacetylated derivative: Methyl 1-acetyl-5-amino derivative.
    • Diacetylated derivatives: Methyl 1-acetyl-3-(acetylamino)- and methyl 1-acetyl-5-(acetylamino)-derivatives.

Notes:

This method highlights the regioselectivity of acetylation under mild conditions and the formation of specific diacetylated products under harsher conditions.

General Synthesis Using Methylating Agents

Another approach involves the reaction of 5-amino-1H-triazole with methylating agents and carboxylic acid derivatives.

Procedure:

  • Reactants :

    • Starting material: 5-Amino-1H-triazole
    • Methylating agent: Dimethyl sulfate or methyl iodide
    • Carboxylic acid derivative: Carboxylic acid or its activated ester
  • Reaction Conditions :

    • Temperature and pH are carefully controlled to optimize yield and purity.
    • Typically conducted in an inert atmosphere to prevent side reactions.
  • Characterization :

    • Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the structure.

Data Summary Table

Method Key Reactants Conditions Yield (%) Key Notes
Esterification with SOCl₂ 5-Amino-triazole carboxylic acid + SOCl₂ + MeOH Stirred at 70°C for 48 h ~65% Requires pH adjustment and dichloromethane extraction.
Acetylation Methyl ester + Ac₂O Room temp or boiling Ac₂O Varies Regioselective monoacetylation at RT; diacetylation at high temp.
Methylating agents Amino-triazole + methyl iodide/sulfate Controlled pH/temp Moderate Versatile method for introducing methyl groups.

Chemical Reactions Analysis

Acetylation and Acylation Reactions

The amino group at position 5 and the triazole ring nitrogen atoms are primary sites for acetylation and acylation.

Monoacetylation

Reaction with acetic anhydride (Ac₂O) at 20°C proceeds regioselectively to produce methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate (yield: quantitative) .

  • Conditions : Neat Ac₂O, 20°C, 2 hours .
  • Regioselectivity : Exclusive acetylation at the annular N1 position due to steric and electronic effects .

Diacetylation

Under reflux in neat Ac₂O, two isomeric diacetylated products form:

  • Methyl 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole-5-carboxylate
  • Methyl 1-acetyl-5-(acetylamino)-1H-1,2,4-triazole-3-carboxylate .
  • Conditions : 140°C, 4 hours .
  • Mechanism : Initial N1 acetylation followed by exocyclic amino group acetylation .
Reaction TypeConditionsProduct(s)YieldReferences
MonoacetylationAc₂O, 20°C, 2 hMethyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate100%
DiacetylationAc₂O, 140°C, 4 hTwo isomers: N1-acetyl + exocyclic acetyl or N1,N5-diacetyl derivatives85–90%

Acylation with Other Agents

The amino group reacts with 4-fluorobenzoyl chloride to form methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate , a thrombin inhibitor precursor .

Formation of Carbohydrazide Derivatives

The methyl ester undergoes hydrazinolysis to yield 5-amino-1H-1,2,4-triazole-3-carbohydrazide , a precursor for energetic salts .

  • Conditions : Methanol, hydrazine hydrate, reflux .
  • Applications : Used to synthesize nitrogen-rich cations for explosives with densities up to 1.77 g/cm³ and decomposition temperatures exceeding 300°C .

Ester Hydrolysis and Transesterification

The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Hydrolysis : 5-Amino-1,2,4-triazole-3-carboxylic acid forms via reflux with aqueous HCl or NaOH .
  • Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form alkyl esters .

Participation in Cyclization Reactions

The compound serves as a building block for fused heterocycles:

  • Example : Reaction with succinic anhydride and amines under microwave irradiation yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

Sensitivity and Stability

  • Thermal Stability : Decomposes at 212–213°C .
  • Impact Sensitivity : Salts derived from its carbohydrazide exhibit impact sensitivities of 5–80 J, making them suitable for insensitive munitions .

Scientific Research Applications

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or antiviral effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents at positions 3 and 5 of the triazole ring. Key derivatives and their properties are summarized below:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Methyl ester Amino C₄H₆N₄O₂ 142.12 Low acetylation reactivity ; HPLC retention time: 4.7 min (Newcrom R1 column)
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate Ethyl ester Methyl C₆H₈N₄O₂ 168.16 Enhanced lipophilicity (LogP: -0.686 vs. parent)
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Methyl ester Bromo C₄H₅BrN₄O₂ 221.01 Higher reactivity in nucleophilic substitution
Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate Pentyl ester Amino C₈H₁₄N₄O₂ 198.22 Increased boiling point (387.7°C) and solubility in non-polar solvents
5-Amino-1H-1,2,4-triazole - Amino C₂H₄N₄ 84.08 High acetylation susceptibility (74% conversion in 2 min vs. 15% for methyl ester)

Reactivity and Stability

  • Acetylation Behavior: The methyl ester derivative exhibits significantly slower acetylation kinetics compared to 5-amino-1H-1,2,4-triazole due to steric effects. In dimethylsulfoxide, the parent triazole achieves 74% acetylation in 2 minutes, while the methyl ester reaches only 15% under identical conditions .
  • Synthetic Utility : The methyl ester’s carboxylate group enables efficient coupling with amines or heterocycles (e.g., coumarin derivatives ), whereas halogenated analogues (e.g., bromo or chloro) are more reactive in cross-coupling reactions .

Physicochemical Properties

  • Solubility : The methyl ester’s LogP (-0.686) indicates moderate polarity, making it suitable for reverse-phase HPLC analysis. In contrast, alkyl esters like pentyl or ethyl derivatives show improved lipid solubility .
  • Thermal Stability : The compound decomposes at temperatures above 200°C, consistent with triazole derivatives, but halogenated variants (e.g., bromo) exhibit lower thermal stability due to weaker C–X bonds .

Biological Activity

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (M5A) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₄H₆N₄O₂
  • Molecular Weight : 142.12 g/mol
  • CAS Number : 3641-14-3

M5A exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. The compound's structure allows it to bind effectively to the active site of COX-2, inhibiting its function and thereby reducing inflammation .

Biological Activities

  • Anti-inflammatory Activity : M5A has been shown to selectively inhibit COX-2 over COX-1, making it a candidate for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
  • Anticancer Potential : Preliminary studies indicate that M5A may exhibit cytotoxic effects on cancer cells, promoting apoptosis through various signaling pathways .

Case Study 1: Inhibition of COX-2

A study evaluated the efficacy of M5A as a COX-2 inhibitor. The results showed that M5A had a significant inhibitory effect on COX-2 activity in vitro, with an IC50 value comparable to existing COX-2 inhibitors. This suggests its potential use in managing inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of M5A revealed that it was effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity .

Table 1: Biological Activities of this compound

Activity TypeEffectiveness (IC50/MIC)Reference
COX-2 InhibitionIC50 ~ 10 µM
AntimicrobialMIC 32 - 128 µg/mL
CytotoxicityIC50 ~ 20 µM

Structural Analysis

The structural analysis of M5A reveals its potential for modification to enhance biological activity. Acetylation studies indicate that derivatives of M5A can exhibit altered susceptibility to enzymatic reactions, which may lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid using methanol under acidic conditions. Optimization often involves catalyst selection and solvent systems. For example, solid superacid catalysts (e.g., SO₄²⁻/TiO₂) have been shown to enhance reaction efficiency at 50–80°C, reducing side reactions and improving yields . Purification typically involves recrystallization from ethanol or ethyl acetate, as demonstrated in protocols for analogous triazole derivatives .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and FT-IR are critical for confirming functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and tautomeric forms.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX resolves molecular geometry. For example, hydrogen-bonding networks in related triazole-carboxylates were analyzed via SCXRD, revealing monoclinic systems (e.g., space group Cc, unit cell parameters a = 19.225 Å, β = 101.08°) .

Q. How can researchers mitigate challenges in solubility and stability during experimental workflows?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for dissolution due to the compound’s limited aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are recommended to identify degradation pathways. Storage at –20°C in inert atmospheres preserves integrity for long-term use .

Advanced Research Questions

Q. What strategies are effective for studying tautomerism and hydrogen-bonding interactions in this compound derivatives?

  • Methodological Answer : Tautomeric equilibria (e.g., between 1H- and 4H-forms) can be probed using variable-temperature NMR and SCXRD. For example, intramolecular N–H⋯O hydrogen bonds (2.7–3.1 Å) stabilize specific tautomers in crystalline states . Computational methods (DFT, molecular dynamics) further predict dominant tautomers in solution .

Q. How can this compound serve as a precursor for nitrogen-rich energetic materials, and what analytical methods validate their performance?

  • Methodological Answer : The amino and carboxylate groups enable derivatization into high-energy salts (e.g., hydrazinium or guanidinium salts). Thermal stability (TGA/DSC) and detonation velocity (via Kamlet-Jacobs equations) are key metrics. For instance, derivatives like 5-amino-1H-1,2,4-triazole-3-carbohydrazide exhibit enthalpies of formation >200 kJ/mol and detonation pressures ~25 GPa, validated by impact sensitivity tests .

Q. What challenges arise in resolving crystallographic disorder or twinning in this compound complexes?

  • Methodological Answer : Pseudosymmetry and twinning (common in monoclinic systems) require advanced refinement tools. SHELXL’s TWIN/BASF commands and ORTEP-3 graphical interfaces help model disorder. For example, hydrogen phosphate salts of related triazoles required iterative refinement cycles to resolve overlapping electron density .

Methodological Tools and Resources

  • Software : SHELX , WinGX , and ORTEP-3 for crystallography.
  • Catalysts : Solid superacids (SO₄²⁻/TiO₂) , NaN₃ for azide-mediated reactions .
  • Analytical Techniques : SCXRD for hydrogen bonding , TGA/DSC for thermal stability .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

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